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Compound of Interest

Compound Name: Butyrophenone

Cat. No.: B1668137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of the antipsychotic drug

Haloperidol, starting from butyrophenone precursors. The synthesis is a multi-step process

involving the preparation of two key intermediates, 4-chloro-4'-fluorobutyrophenone and 4-(4-

chlorophenyl)-4-hydroxypiperidine, followed by their condensation to yield Haloperidol. This

protocol is intended for research and development purposes and should be carried out by

qualified chemists in a well-equipped laboratory.

Overall Synthetic Pathway
The synthesis of Haloperidol is achieved through a convergent approach, where two main

fragments are synthesized separately and then combined in the final step.
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Figure 1: Overall synthetic workflow for Haloperidol.

Experimental Protocols
Step 1: Synthesis of 4-Chloro-4'-fluorobutyrophenone
(Intermediate 1)
This step involves the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride.
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Reaction Setup

Addition of Reactants

Reaction

Work-up

Purification

Fluorobenzene
4-Chlorobutyryl chloride

Aluminum chloride
Carbon disulfide

Hydrochloric acid
Dichloromethane

Round-bottom flask
Dropping funnel

Ice bath
Stirrer

Rotary evaporator

Suspend AlCl3 in CS2 in a flask at 0-5°C.

Add a mixture of fluorobenzene and 4-chlorobutyryl chloride dropwise.

Stir at room temperature for 12 hours.

Pour onto ice/HCl, separate organic layer, wash, and dry.

Distill under reduced pressure to obtain the pure product.

Click to download full resolution via product page

Figure 2: Experimental workflow for the synthesis of Intermediate 1.

Materials:

Fluorobenzene

4-Chlorobutyryl chloride

Anhydrous Aluminum Chloride (AlCl₃)
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Carbon Disulfide (CS₂)

Hydrochloric Acid (HCl), concentrated

Dichloromethane (DCM)

Anhydrous Magnesium Sulfate (MgSO₄)

Ice

Procedure:

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel,

and a calcium chloride guard tube, suspend anhydrous aluminum chloride (1.2 equivalents)

in carbon disulfide.

Cool the suspension to 0-5 °C in an ice-salt bath.

A mixture of fluorobenzene (1.0 equivalent) and 4-chlorobutyryl chloride (1.1 equivalents) is

added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the

temperature below 10 °C.

After the addition is complete, the reaction mixture is stirred at room temperature for 12

hours.

The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated

hydrochloric acid.

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

The combined organic layers are washed with water, 10% sodium bicarbonate solution, and

finally with brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure.

The crude product is purified by vacuum distillation to afford 4-chloro-4'-

fluorobutyrophenone as a pale yellow oil.
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Parameter Value

Yield 75-85%

Boiling Point 135-140 °C at 2 mmHg

¹H NMR (CDCl₃, δ)
7.95-8.05 (m, 2H), 7.05-7.15 (m, 2H), 3.65 (t,

2H), 3.10 (t, 2H), 2.20 (quint, 2H)

¹³C NMR (CDCl₃, δ)
198.5, 165.8 (d, J=255 Hz), 133.0, 130.8 (d, J=9

Hz), 115.7 (d, J=22 Hz), 44.8, 35.5, 26.9

Table 1: Quantitative data for the synthesis of 4-chloro-4'-fluorobutyrophenone.

Step 2: Synthesis of 4-(4-Chlorophenyl)-4-
hydroxypiperidine (Intermediate 2)
This intermediate is synthesized via a Grignard reaction between the Grignard reagent derived

from 4-chlorobromobenzene and 1-benzyl-4-piperidone, followed by debenzylation.
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Grignard Reagent Formation

Grignard Reaction

Work-up

Debenzylation

Purification

4-Chlorobromobenzene
Magnesium turnings

1-Benzyl-4-piperidone
Tetrahydrofuran (THF)
Ammonium chloride

Hydrogen gas
10% Palladium on Carbon (Pd/C)

Methanol

Three-necked flask
Reflux condenser
Dropping funnel

Stirrer
Hydrogenation apparatus

React 4-chlorobromobenzene with Mg in anhydrous THF.

Add 1-benzyl-4-piperidone in THF dropwise and reflux.

Quench with aq. NH4Cl, extract with ethyl acetate, dry, and concentrate.

Hydrogenate the product using H2 and Pd/C in methanol.

Filter catalyst and recrystallize from toluene to get the pure product.
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Figure 3: Experimental workflow for the synthesis of Intermediate 2.

Materials:

4-Chlorobromobenzene

Magnesium turnings
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Iodine (crystal)

Anhydrous Tetrahydrofuran (THF)

1-Benzyl-4-piperidone

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Ethyl Acetate

Anhydrous Sodium Sulfate (Na₂SO₄)

10% Palladium on Carbon (Pd/C)

Methanol

Toluene

Procedure:

Part A: Synthesis of 1-Benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine

In a dry three-necked flask equipped with a reflux condenser and a dropping funnel, place

magnesium turnings (1.2 equivalents) and a crystal of iodine.

Add a small amount of a solution of 4-chlorobromobenzene (1.1 equivalents) in anhydrous

THF to initiate the Grignard reaction.

Once the reaction starts, add the remaining 4-chlorobromobenzene solution dropwise to

maintain a gentle reflux.

After the addition is complete, reflux the mixture for an additional hour.

Cool the Grignard reagent to room temperature and add a solution of 1-benzyl-4-piperidone

(1.0 equivalent) in anhydrous THF dropwise.

After the addition, stir the reaction mixture at room temperature for 3 hours, then reflux for 2

hours.
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Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium

chloride solution.

Extract the product with ethyl acetate. The combined organic layers are washed with brine,

dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the

crude product.

Part B: Debenzylation to 4-(4-Chlorophenyl)-4-hydroxypiperidine

Dissolve the crude 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine in methanol.

Add 10% Pd/C catalyst (5-10% by weight).

Hydrogenate the mixture in a Parr hydrogenator or under a hydrogen balloon at 40-50 psi for

12-24 hours.

Monitor the reaction by TLC until the starting material is consumed.

Filter the catalyst through a pad of Celite and wash with methanol.

Concentrate the filtrate under reduced pressure.

Recrystallize the crude product from toluene to afford 4-(4-chlorophenyl)-4-hydroxypiperidine

as a white solid.

Parameter Value

Yield (overall) 60-70%

Melting Point 155-158 °C

¹H NMR (DMSO-d₆, δ)
7.30-7.45 (m, 4H), 4.95 (s, 1H, -OH), 2.85-3.00

(m, 2H), 2.60-2.75 (m, 2H), 1.40-1.60 (m, 4H)

¹³C NMR (DMSO-d₆, δ) 147.8, 128.2, 127.5, 120.3, 69.8, 43.5, 37.9

Table 2: Quantitative data for the synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine.

Step 3: Synthesis of Haloperidol
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The final step is the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-

fluorobutyrophenone.

Reaction Setup

Reaction

Work-up

Purification

4-(4-Chlorophenyl)-4-hydroxypiperidine
4-Chloro-4'-fluorobutyrophenone

Potassium carbonate (K2CO3)
Potassium iodide (KI)

Methyl isobutyl ketone (MIBK)
Water

Isopropanol

Round-bottom flask
Reflux condenser

Stirrer
Büchner funnel

Combine intermediates, K2CO3, and KI in MIBK.

Reflux the mixture for 12-24 hours.

Cool, add water, separate organic layer, and cool to crystallize.

Filter the solid and recrystallize from isopropanol.
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Figure 4: Experimental workflow for the synthesis of Haloperidol.

Materials:

4-(4-Chlorophenyl)-4-hydroxypiperidine

4-Chloro-4'-fluorobutyrophenone

Anhydrous Potassium Carbonate (K₂CO₃)
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Potassium Iodide (KI)

Methyl Isobutyl Ketone (MIBK)

Isopropanol

Water

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-

(4-chlorophenyl)-4-hydroxypiperidine (1.0 equivalent), 4-chloro-4'-fluorobutyrophenone
(1.05 equivalents), anhydrous potassium carbonate (2.0 equivalents), and a catalytic amount

of potassium iodide (0.1 equivalents) in methyl isobutyl ketone.

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by

TLC.

After the reaction is complete, cool the mixture to room temperature and add water to

dissolve the inorganic salts.

Separate the organic layer and wash it with water.

Cool the organic layer to 0-5 °C to induce crystallization of the product.

Filter the solid product and wash with cold methyl isobutyl ketone.

Recrystallize the crude Haloperidol from isopropanol to obtain a pure white to off-white

crystalline solid.
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Parameter Value

Yield 80-90%

Melting Point 148-152 °C

¹H NMR (DMSO-d₆, δ)

8.05-8.15 (m, 2H), 7.30-7.45 (m, 6H), 4.85 (s,

1H, -OH), 3.00 (t, 2H), 2.70-2.85 (m, 2H), 2.30-

2.45 (m, 2H), 1.80-1.95 (m, 2H), 1.40-1.60 (m,

4H)

¹³C NMR (DMSO-d₆, δ)

198.1, 164.5 (d, J=250 Hz), 147.9, 133.5, 131.2

(d, J=9 Hz), 128.3, 127.5, 115.8 (d, J=22 Hz),

69.5, 57.2, 50.5, 37.8, 35.8, 21.9

Table 3: Quantitative data for the synthesis of Haloperidol.

Disclaimer: These protocols are provided for informational purposes only and should be

adapted and optimized by qualified personnel. All chemical manipulations should be performed

in a fume hood with appropriate personal protective equipment. The user is solely responsible

for all safety precautions.

To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
Haloperidol from Butyrophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668137#protocol-for-the-synthesis-of-haloperidol-
from-butyrophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering
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